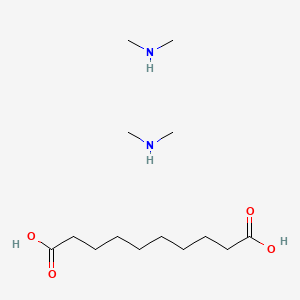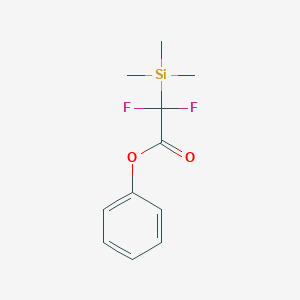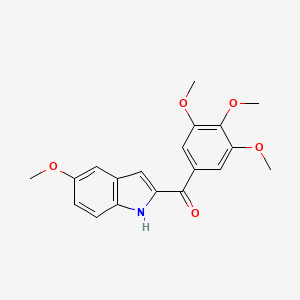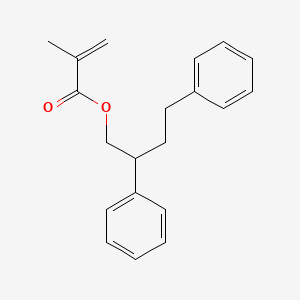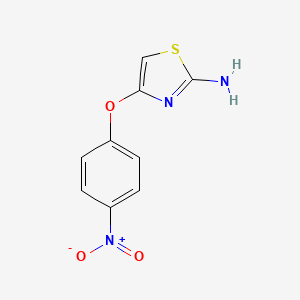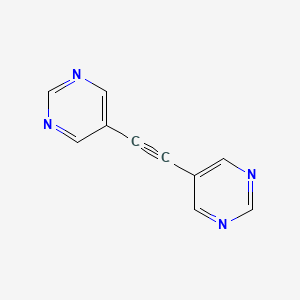
5,5'-(Ethyne-1,2-diyl)dipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-pyrimidinyl)ethyne is a compound that features two pyrimidine rings connected by an ethyne (acetylene) linkage. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The ethyne linkage introduces a degree of rigidity and planarity to the molecule, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-pyrimidinyl)ethyne typically involves coupling reactions that form the ethyne linkage between two pyrimidine rings. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for Bis(5-pyrimidinyl)ethyne are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(5-pyrimidinyl)ethyne can undergo various types of chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized under strong conditions, potentially leading to the formation of diketones.
Reduction: The ethyne linkage can be reduced to form a single bond, converting the ethyne to an ethane linkage.
Substitution: The pyrimidine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of Bis(5-pyrimidinyl)ethane.
Substitution: Formation of halogenated pyrimidine derivatives.
Scientific Research Applications
Bis(5-pyrimidinyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Bis(5-pyrimidinyl)ethyne in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethyne linkage and pyrimidine rings can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bis(4-pyrimidinyl)ethyne: Similar structure but with pyrimidine rings at the 4-position.
Bis(5-pyridyl)ethyne: Similar structure but with pyridine rings instead of pyrimidine.
Bis(5-pyrimidinyl)methane: Similar structure but with a methane linkage instead of ethyne.
Uniqueness
Bis(5-pyrimidinyl)ethyne is unique due to the combination of the ethyne linkage and the pyrimidine rings, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
424838-43-7 |
|---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-(2-pyrimidin-5-ylethynyl)pyrimidine |
InChI |
InChI=1S/C10H6N4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h3-8H |
InChI Key |
ITQRRYPPEVHFTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C#CC2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
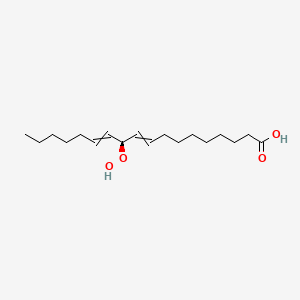

![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
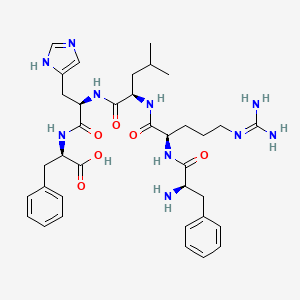
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
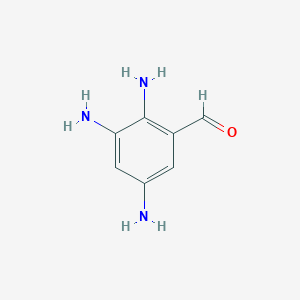
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
